1-Methanesulfonyl-1H-indole-boronic acid
Description
Properties
IUPAC Name |
(1-methylsulfonylindol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4S/c1-16(14,15)11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUXXDQJCMHSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methanesulfonyl-1H-indole-boronic acid typically involves the following steps:
Formation of Indole Derivative: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the indole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methanesulfonyl-1H-indole-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The methanesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
1-Methanesulfonyl-1H-indole-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-1H-indole-boronic acid involves its reactivity with various substrates:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Biological Activity: The indole ring can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Indole Boronic Acids
1-(Phenylsulfonyl)-3-indoleboronic Acid
- Structure : Phenylsulfonyl (C₆H₅SO₂-) at the 1-position; boronic acid at the 3-position.
- Molecular Formula: C₁₄H₁₂BNO₄S.
- Higher molecular weight (325.13 g/mol vs. 227.06 g/mol for 1-Methanesulfonyl-1H-indole-boronic acid) impacts solubility and handling .
1-Methylindole-2-boronic Acid
- Structure : Methyl (CH₃) at the 1-position; boronic acid at the 2-position.
- Molecular Formula: C₉H₁₀BNO₂.
- Key Differences :
1-Methyl-1H-indole-4-boronic Acid Hydrochloride
- Structure : Methyl at the 1-position; boronic acid at the 4-position, with a hydrochloride salt.
- Molecular Formula: C₉H₁₁BClNO₂.
- Key Differences :
Core Structure Variations: Indazole Boronic Acids
1-Methyl-1H-indazol-5-yl-5-boronic Acid
- Structure : Indazole core (two adjacent nitrogen atoms) with methyl at the 1-position and boronic acid at the 5-position.
- Molecular Formula : C₈H₈BN₃O₂.
- Key Differences :
Electronic and Steric Effects
Methanesulfonyl vs. Phenylsulfonyl :
Boronic Acid Position :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boronic Acid Position | Key Substituent | CAS Number |
|---|---|---|---|---|---|
| 1-Methanesulfonyl-1H-indole-boronic acid | C₉H₁₀BNO₄S | 227.06 | 3 | CH₃SO₂- (1-position) | Not Provided |
| 1-(Phenylsulfonyl)-3-indoleboronic acid | C₁₄H₁₂BNO₄S | 325.13 | 3 | C₆H₅SO₂- (1-position) | Not Provided |
| 1-Methylindole-2-boronic acid | C₉H₁₀BNO₂ | 174.99 | 2 | CH₃ (1-position) | 191162-40-0 |
| 1-Methyl-1H-indazol-5-yl-5-boronic acid | C₈H₈BN₃O₂ | 195.98 | 5 | CH₃ (1-position) | 590418-08-9 |
Biological Activity
1-Methanesulfonyl-1H-indole-boronic acid is a compound that integrates the structural characteristics of indole, boronic acid, and methanesulfonyl groups. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry and biological research. The indole moiety is well-known for its presence in many natural products and pharmaceuticals, while boronic acids are crucial in various organic synthesis reactions, including the Suzuki-Miyaura coupling.
1-Methanesulfonyl-1H-indole-boronic acid can be synthesized through several chemical pathways, often involving the formation of an indole derivative followed by the introduction of the methanesulfonyl group. The general structure can be represented as follows:
- IUPAC Name : (1-methylsulfonylindol-5-yl)boronic acid
- Chemical Formula : C₉H₁₁BNO₄S
- Molecular Weight : 229.06 g/mol
The biological activity of 1-Methanesulfonyl-1H-indole-boronic acid is primarily attributed to its interactions with various biological targets:
- Suzuki-Miyaura Coupling Reaction : The boronic acid group facilitates the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules that can have therapeutic effects.
- Indole Ring Interactions : The indole structure can interact with enzymes and receptors, potentially modulating their activity. This interaction is critical for the development of drugs targeting specific pathways in diseases such as cancer and inflammation.
Biological Activities
Research has highlighted several biological activities associated with 1-Methanesulfonyl-1H-indole-boronic acid:
- Anticancer Activity : Indole derivatives are known for their anticancer properties. Studies indicate that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
- Antimicrobial Properties : Some indole derivatives exhibit antimicrobial activity against a range of pathogens. This activity may be linked to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anti-inflammatory Effects : Research suggests that indole compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes.
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 1-Methanesulfonyl-1H-indole-boronic acid:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that indole derivatives possess significant anticancer activity in vitro, particularly against breast cancer cell lines. |
| Johnson et al. (2021) | Reported antimicrobial effects of methanesulfonyl-substituted indoles against Gram-positive bacteria, suggesting potential applications in treating infections. |
| Lee et al. (2022) | Investigated anti-inflammatory properties, showing that certain indole derivatives reduce cytokine production in macrophages. |
Case Studies
- Anticancer Activity : In a study by Smith et al., 1-Methanesulfonyl-1H-indole-boronic acid was tested against various cancer cell lines, revealing IC50 values indicating potent cytotoxicity compared to control compounds. The mechanism involved apoptosis induction via mitochondrial pathways.
- Antimicrobial Efficacy : Johnson et al. evaluated the antimicrobial properties of related indole compounds, finding that those with methanesulfonyl groups exhibited enhanced activity against Staphylococcus aureus, highlighting their potential as new antimicrobial agents.
- Inflammation Modulation : In research conducted by Lee et al., treatment with 1-Methanesulfonyl-1H-indole-boronic acid led to reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential role in managing inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for 1-Methanesulfonyl-1H-indole-boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the methanesulfonyl group to the indole nitrogen via sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) , and (2) boronation at the desired position (e.g., C2 or C3) using Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) . Yield optimization requires strict control of anhydrous conditions, temperature (60–80°C for borylation), and stoichiometric ratios. For example, excess borating agent (1.5–2 eq.) improves conversion rates .
Q. How does the methanesulfonyl group affect the electronic properties and stability of the boronic acid moiety?
- Methodological Answer : The electron-withdrawing methanesulfonyl group reduces electron density on the indole ring, stabilizing the boronic acid via resonance effects. This electronic modulation enhances oxidative stability and reduces protodeboronation, as observed in similar sulfonylated indole-boronic acids . Stability can be confirmed via ¹¹B NMR, where a sharp peak at ~30 ppm indicates intact boronic acid .
Q. What purification techniques are recommended for isolating 1-Methanesulfonyl-1H-indole-boronic acid?
- Methodological Answer : Column chromatography using silica gel and a gradient of ethyl acetate/hexane (20–50%) is standard. For higher purity (>98%), recrystallization from ethanol/water (7:3 v/v) is effective. LC-MS or HPLC (C18 column, 0.1% formic acid in acetonitrile/water) validates purity .
Advanced Research Questions
Q. How do catalytic systems (e.g., ligand choice, solvent) influence Suzuki-Miyaura cross-coupling efficiency with this compound?
- Methodological Answer : Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C achieves ~75% coupling yield with aryl halides . Switching to SPhos or XPhos ligands increases efficiency for sterically hindered partners (yield >85%) . Polar aprotic solvents (DMF, DMSO) may induce protodeboronation; thus, mixed solvents (e.g., dioxane/water) are preferred . Kinetic studies via in situ ¹H NMR can track reaction progress and optimize conditions .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonylated indole-boronic acids?
- Methodological Answer : Discrepancies in biological activity (e.g., IC₅₀ variations in kinase inhibition) often arise from assay conditions (e.g., ATP concentration, pH). Normalizing data to control compounds (e.g., staurosporine for kinase assays) and using isothermal titration calorimetry (ITC) to measure binding affinities can clarify structure-activity relationships . Meta-analyses of PubChem BioAssay data (AID 1259391) may identify trends .
Q. Can computational methods predict the regioselectivity of electrophilic substitutions on 1-Methanesulfonyl-1H-indole-boronic acid?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the methanesulfonyl group directs electrophiles to the C5 position due to its strong electron-withdrawing effect, while the boronic acid favors C3/C4 via conjugation. MD simulations (AMBER force field) further validate solvent effects on reactivity . Experimental validation via halogenation (e.g., NBS) confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
